Ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with a chlorophenyl group, a methyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ester group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring .
Scientific Research Applications
ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-CYANO-3-(2-CHLOROPHENYL)-2-PROPENOATE: Similar in structure but with a cyano group instead of a thiazole ring.
ETHYL 2-(2-CHLOROPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE: Similar but lacks the sulfanylidene group.
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the sulfanylidene group, which can impart distinct chemical and biological properties.
Properties
CAS No. |
313514-00-0 |
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Molecular Formula |
C13H12ClNO2S2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11-8(2)15(13(18)19-11)10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3 |
InChI Key |
RTFTYIBDLHLYTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Cl)C |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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